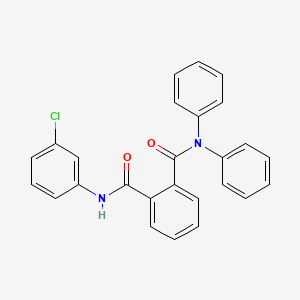

N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide

Description

N¹-(3-Chlorophenyl)-N²,N²-diphenylphthalamide is a phthalamide derivative featuring a 3-chlorophenyl group at the N¹ position and two phenyl groups at the N² positions. 1 in ), highlight the significance of the chloro-substituted aromatic ring in influencing reactivity and applications, particularly in polymer synthesis and medicinal chemistry.

Properties

Molecular Formula |

C26H19ClN2O2 |

|---|---|

Molecular Weight |

426.9 g/mol |

IUPAC Name |

1-N-(3-chlorophenyl)-2-N,2-N-diphenylbenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C26H19ClN2O2/c27-19-10-9-11-20(18-19)28-25(30)23-16-7-8-17-24(23)26(31)29(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-18H,(H,28,30) |

InChI Key |

XQBPOHVYRCPCHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide typically involves the reaction of phthalic anhydride with 3-chloroaniline and diphenylamine. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the phthalamide linkage, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N1-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly in the presence of halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide has shown significant promise in drug development, particularly for:

- Antimicrobial Therapies : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a potential lead compound for developing new antibiotics.

- Anticancer Treatments : Research indicates that it may possess cytotoxic properties against various cancer cell lines. For instance, it has demonstrated inhibition of cell proliferation in human breast cancer models.

The compound's biological activity is under investigation through various interaction studies, focusing on:

- Binding Affinity : Studies utilize techniques like surface plasmon resonance and isothermal titration calorimetry to evaluate how well this compound binds to specific biological targets.

- Mechanisms of Action : Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic contexts.

Case Study 1: Anticancer Efficacy

In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria. This finding supports its potential use in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| N,N-Diphenylphthalamide | Basic phthalamide structure | Used widely in industrial applications |

| N-(4-Chlorophenyl)-N,N-diphenylphthalamide | Contains a different chlorinated phenyl group | Investigated for specific antimicrobial effects |

| Phenylphthalamide Derivatives | Various modifications available | Altered activities based on substituents |

This table illustrates how the structural variations influence the biological activities and applications of these compounds.

Mechanism of Action

The mechanism of action of N1-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

3-Chloro-N-phenyl-phthalimide

This compound () shares the 3-chlorophenyl and phthalimide backbone with the target compound. However, it lacks the diphenyl substitution at the N² position, resulting in reduced steric hindrance. This difference impacts its applications; for instance, 3-chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, whereas the bulkier N²,N²-diphenyl groups in the target compound may hinder polymerization but enhance binding to biological targets due to increased hydrophobicity.

N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide

describes this sulfonyl-containing analog. However, the phthalamide’s rigid aromatic system may offer superior π-π stacking interactions in protein binding.

Bioactivity and Binding Affinity

N-(3-Chlorophenyl)naphthyl carboxamide

highlights this compound’s superior binding to inflammatory targets (FLT1, NOS2, NOS3) compared to Aspirin and Indomethacin. Its softness energy (a reactivity descriptor derived from HOMO-LUMO gaps) is higher than Aspirin, suggesting stronger target affinity.

Table 1: Comparative Bioactivity Parameters

| Compound | Binding Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Softness Energy |

|---|---|---|---|

| N-(3-Chlorophenyl)naphthyl carboxamide | -9.2 (FLT1) | 4.5 | 0.22 |

| Aspirin | -7.8 (COX-1) | 5.1 | 0.19 |

| Indomethacin | -8.1 (COX-2) | 4.8 | 0.21 |

Physical and Chemical Properties

Conformational Analysis

and compare chloroacetamide derivatives, noting syn/anti conformations of N–H bonds relative to substituents. For example, 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation with the meta-methyl group, while nitro substituents induce anti conformations. The target phthalamide’s rigid structure likely restricts conformational flexibility, favoring specific hydrogen-bonding patterns (e.g., N–H⋯O interactions as in ).

Electronic Properties

The HOMO-LUMO gap of N-(3-chlorophenyl)naphthyl carboxamide (4.5 eV, ) suggests moderate chemical reactivity. The target compound’s extended aromatic system may further lower this gap, increasing softness and bioactivity.

Biological Activity

N~1~-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes existing research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a phthalamide core with chlorophenyl and diphenyl substituents. The molecular formula is , and its structure can be represented as follows:

Anticonvulsant Activity

Research has indicated that derivatives of phthalamide compounds exhibit anticonvulsant properties. A study evaluating various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found that certain analogs, including those with a 3-chlorophenyl group, showed significant activity in maximal electroshock (MES) seizure models. Specifically, compounds with this substituent demonstrated protection against seizures at doses of 100 mg/kg in animal models .

Antibacterial Activity

The antibacterial potential of compounds related to this compound has been explored through various studies. For instance, synthesized compounds bearing similar moieties have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting their potential as antibacterial agents .

Enzyme Inhibition

Inhibition studies have revealed that some phthalamide derivatives can act as effective inhibitors for enzymes such as acetylcholinesterase (AChE) and urease. The ability to inhibit AChE is particularly significant for developing treatments for neurodegenerative diseases like Alzheimer's . Urease inhibition is relevant for conditions such as peptic ulcers and kidney stones .

Study 1: Anticonvulsant Screening

A systematic screening of several phthalamide derivatives was conducted using the MES model. The study reported that N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide displayed significant anticonvulsant activity. This finding emphasizes the importance of the 3-chlorophenyl substituent in enhancing anticonvulsant effects, as other analogs without this substitution were largely inactive .

Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, a series of compounds including those with diphenyl and chlorophenyl groups were tested against various bacterial strains. The results indicated that these compounds possess a broad spectrum of antibacterial activity, particularly against gram-positive bacteria, suggesting their potential application in treating bacterial infections .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Test Model | Result |

|---|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Anticonvulsant | MES Seizure Model | Effective at 100 mg/kg |

| N-(3-chlorophenyl)-N~2~,N~2~-diphenylphthalamide | Antibacterial | Various Bacterial Strains | Moderate to strong activity |

| N-(3-chlorophenyl)-benzamide | Enzyme Inhibition | AChE Inhibition Assay | Significant inhibition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.